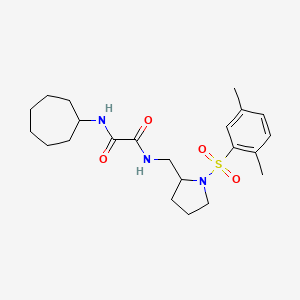
N1-cycloheptyl-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-cycloheptyl-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide” is a complex organic compound. It contains a cycloheptyl group, a dimethylphenylsulfonyl group, and a pyrrolidin-2-yl group . The pyrrolidine ring is a common structure in medicinal chemistry and is used to create compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular formula of this compound is C22H33N3O4S . It contains a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle . The structure also includes a sulfonyl group attached to a dimethylphenyl group .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The pyrrolidine ring could potentially undergo reactions at the nitrogen atom or at the carbon atoms of the ring . The sulfonyl group might also be reactive under certain conditions .Scientific Research Applications
Photoluminescent Materials
Research on cationic bis-cyclometallated iridium(III) complexes, which include sulfonyl-substituted cyclometallating ligands, shows applications in photoluminescent materials. These complexes demonstrate potential for use in light-emitting electrochemical cells (LECs), with different substituents affecting their emission colors and photoluminescence quantum yields. Such materials are crucial for developing energy-efficient lighting and displays (Ertl et al., 2015).
Catalysis in Organic Synthesis
The use of oxalamide derivatives as effective ligands for copper-catalyzed coupling reactions signifies another application. These ligands enhance the coupling of (hetero)aryl halides with alkynes, leading to the formation of internal alkynes. This process is crucial for constructing carbon-carbon bonds in organic synthesis, demonstrating the compound's relevance in developing new synthetic methodologies (Chen et al., 2023).
Insecticidal Activity
Compounds with sulfoximine groups, such as sulfoxaflor, have been discovered as novel insecticides targeting sap-feeding pests. This discovery stems from an investigation into the sulfoximine functional group, indicating the chemical's potential in pest control. Sulfoxaflor exhibits broad-spectrum efficacy against various sap-feeding insects, comparable to neonicotinoids, but without cross-resistance issues, reflecting its unique action mechanism (Zhu et al., 2011).
Antibacterial Agents
The synthesis of novel heterocyclic compounds containing sulfonamido moieties aims at developing new antibacterial agents. This research underscores the importance of designing molecules with specific functional groups to combat bacterial infections, showcasing the potential of such compounds in medical chemistry (Azab et al., 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-cycloheptyl-N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O4S/c1-16-11-12-17(2)20(14-16)30(28,29)25-13-7-10-19(25)15-23-21(26)22(27)24-18-8-5-3-4-6-9-18/h11-12,14,18-19H,3-10,13,15H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELTYGFEKCKSRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2772242.png)


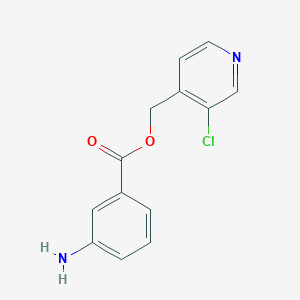
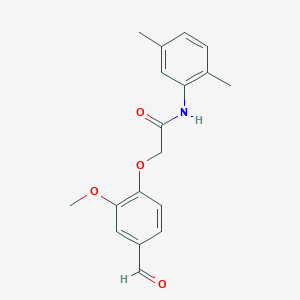
![4-(4-Methylpiperazin-1-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2772252.png)

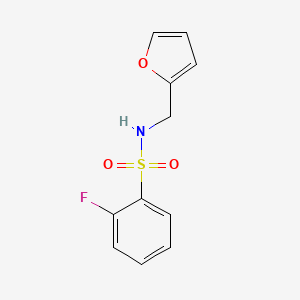
![Tert-butyl 4-[2-oxo-2-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethyl]piperidine-1-carboxylate](/img/structure/B2772255.png)
![9-((4-(2-(4-chlorophenyl)acetyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2772256.png)

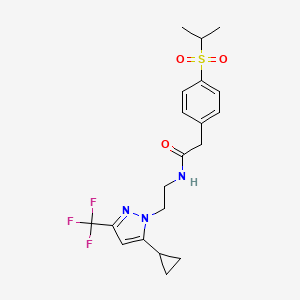
![1-methyl-3-{[methyl(propyl)amino]methyl}-1H-pyrazol-5-amine](/img/structure/B2772261.png)
![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-isopropyl-2-furamide](/img/structure/B2772262.png)